molecular formula C10H16N4O4 B14343795 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid CAS No. 106147-92-6

2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid

Cat. No.: B14343795
CAS No.: 106147-92-6
M. Wt: 256.26 g/mol
InChI Key: GNASTKWWBUKFNU-UHFFFAOYSA-N
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Description

2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid is a chemical compound that features two aziridine rings attached to a butanoic acid backbone Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid typically involves the reaction of aziridine with butanoic acid derivatives. One common method is the reaction of N-tosyl imines with in situ generated iodomethyllithium, which allows for the efficient synthesis of aziridines . Another method involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3 .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids, Brønsted acids

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile

Major Products

Mechanism of Action

The mechanism of action of 2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid involves the high reactivity of the aziridine rings. The ring strain makes the aziridine nitrogen more nucleophilic, facilitating ring-opening reactions with various nucleophiles . This reactivity is harnessed in the synthesis of complex molecules and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis[(aziridine-1-carbonyl)amino]butanoic acid is unique due to the presence of two aziridine rings, which provide multiple reactive sites for chemical modifications. This makes it a versatile building block for the synthesis of a wide range of polymers and biologically active molecules .

Properties

CAS No.

106147-92-6

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

2,4-bis(aziridine-1-carbonylamino)butanoic acid

InChI

InChI=1S/C10H16N4O4/c15-8(16)7(12-10(18)14-5-6-14)1-2-11-9(17)13-3-4-13/h7H,1-6H2,(H,11,17)(H,12,18)(H,15,16)

InChI Key

GNASTKWWBUKFNU-UHFFFAOYSA-N

Canonical SMILES

C1CN1C(=O)NCCC(C(=O)O)NC(=O)N2CC2

Origin of Product

United States

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